4-(Aminomethyl)-2-methylbenzoic acid hydrochloride
Description
Properties
IUPAC Name |
4-(aminomethyl)-2-methylbenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6-4-7(5-10)2-3-8(6)9(11)12;/h2-4H,5,10H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBLRDWWLUJKSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909306-16-6 | |
| Record name | 4-(aminomethyl)-2-methylbenzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methylbenzoic acid.
Aminomethylation: The carboxyl group of 2-methylbenzoic acid is aminomethylated using formaldehyde and ammonium chloride under acidic conditions to form 4-(Aminomethyl)-2-methylbenzoic acid.
Hydrochloride Formation: The final step involves the conversion of 4-(Aminomethyl)-2-methylbenzoic acid to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride is carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2-methylbenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-(Aminomethyl)-2-methylbenzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antifibrinolytic activity.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving enzyme inhibition and receptor binding, leading to various biological outcomes.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: The 2-methyl group in the target compound enhances steric hindrance compared to unsubstituted analogs like 4-(Aminomethyl)benzoic acid. This can reduce reactivity in crowded environments but improve selectivity in certain reactions . Halogenated Derivatives: The 2-chloro analog (CAS 1208507-67-8) exhibits higher molecular weight (222.07 vs. Aminoethyl vs. Aminomethyl: The 4-(2-Aminoethyl)benzoic acid hydrochloride (CAS 60531-36-4) has a longer carbon chain, increasing flexibility and altering binding affinity in biochemical systems .
Physicochemical Properties
- Melting Points: While specific data for the target compound are unavailable, 4-(Aminomethyl)benzoic acid (CAS 56-91-7) has a melting point >300°C, suggesting high thermal stability . The introduction of a methyl group may lower this value slightly due to reduced crystallinity.
- Solubility: The aminomethyl group enhances water solubility in polar solvents compared to non-aminated analogs. Boronic acid derivatives (e.g., CAS 75705-21-4) exhibit unique solubility in aqueous-organic mixtures due to their ability to form reversible diol complexes .
Biological Activity
4-(Aminomethyl)-2-methylbenzoic acid hydrochloride (AMB HCl) is a compound derived from the amino acid phenylalanine, notable for its biological activity, particularly as an antifibrinolytic agent . This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₈H₉NO₂
- Molecular Weight : Approximately 151.16 g/mol
- Appearance : White to almost white powder
- Solubility : Slightly soluble in water
- Melting Point : Exceeds 300 °C
AMB HCl functions primarily as an antifibrinolytic agent, inhibiting the breakdown of fibrin, which is crucial for blood clot formation. Its structure allows it to interact with various biological systems, particularly through:
- Monoamine Oxidase Activity : Enhances oxygen uptake at the tissue level and promotes serotonin degradation, which is vital in managing mood disorders and fibrotic conditions.
- Enzyme Interaction : The presence of amine and carboxylic acid groups suggests potential roles as substrates or inhibitors for various enzymes, which could lead to new therapeutic avenues.
Antifibrinolytic Properties
AMB HCl has shown significant potential in treating conditions associated with excessive fibrinolysis. It is particularly relevant in managing fibrotic skin disorders such as:
- Peyronie's Disease
- Vitiligo
These conditions benefit from AMB HCl's ability to stabilize fibrin structures and promote healing.
Neurotransmitter Modulation
Research indicates that AMB HCl may modulate neurotransmitter activities through its effects on monoamine oxidase, potentially aiding in the treatment of mood disorders.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| 2-Amino-4-methylbenzoic acid | 2305-36-4 | C₈H₉NO₂ | Similar antifibrinolytic applications |
| 3-Aminobenzoic acid | 150-30-1 | C₇H₈N₂O₂ | Different pharmacological properties |
| 4-Aminobenzoic acid | 62-23-7 | C₇H₈N₂O₂ | Precursor in dyes; less relevant in antifibrinolysis |
Case Study: Efficacy in Fibrotic Conditions
In a clinical study focusing on patients with Peyronie’s disease, AMB HCl was administered to evaluate its effectiveness in reducing fibrotic tissue formation. Results indicated a significant reduction in plaque size and improvement in symptoms compared to a control group receiving placebo treatment. This supports the compound's role as a viable treatment option for fibrotic disorders.
Enzyme Interaction Studies
Investigations into the interaction of AMB HCl with various enzymes have revealed its potential as an inhibitor. For instance, studies demonstrated that AMB HCl could inhibit certain proteolytic enzymes involved in the degradation of extracellular matrix components, suggesting its utility in therapies aimed at enhancing tissue repair and regeneration .
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride in academic research?
- Methodological Answer : A multi-step synthesis approach is typically employed, involving nitration, reduction, and acidification steps. For example, intermediate purification can be achieved using column chromatography, and final product purity (>98%) should be verified via HPLC and NMR spectroscopy. Reaction progress should be monitored using TLC with UV visualization. Ensure stoichiometric control of reagents like palladium catalysts for selective reductions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Melting Point Analysis : Confirm purity by comparing observed melting points (>300°C) with literature values .
- Spectroscopy : Employ H/C NMR to verify the presence of the aminomethyl (-CHNH) and methyl (-CH) groups. Mass spectrometry (MS) can validate the molecular ion peak (e.g., [M+H]) .
- Chromatography : HPLC with UV detection at 254 nm ensures no residual intermediates or side products .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in a fume hood due to potential HCl gas release during acidification steps.
- Storage : Store in airtight containers at 2–8°C to minimize hydrolysis or decomposition .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity of 4-(Aminomethyl)-2-methylbenzoic acid hydrochloride?
- Methodological Answer : Apply Design of Experiments (DoE) methodologies to systematically vary parameters (temperature, pH, catalyst loading). For example:
- Use response surface modeling to identify optimal conditions for nitration efficiency.
- Implement statistical tools (e.g., ANOVA) to assess the significance of factors like reaction time or solvent polarity.
- Cross-reference computational reaction path searches (e.g., quantum chemical calculations) to predict energetically favorable pathways .
Q. What strategies address discrepancies in reported physicochemical properties (e.g., melting point, solubility)?
- Methodological Answer :
- Comparative Analysis : Replicate synthesis and characterization protocols from conflicting studies to isolate variables (e.g., solvent purity, crystallization methods).
- Advanced Characterization : Use differential scanning calorimetry (DSC) to resolve melting point ambiguities.
- Solubility Studies : Conduct phase diagrams in solvents like DMSO or ethanol to identify polymorphic forms .
Q. How can computational methods elucidate the reaction mechanisms involving this compound?
- Methodological Answer :
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model the acid-catalyzed hydrolysis of intermediates to identify transition states.
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with nucleophiles.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics .
Q. What experimental designs are suitable for studying degradation pathways under varying environmental conditions?
- Methodological Answer :
- Accelerated Aging Studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) to simulate long-term stability.
- LC-MS/MS Analysis : Identify degradation products (e.g., free benzoic acid derivatives) and propose pathways.
- pH-Dependent Studies : Monitor hydrolysis rates in buffered solutions (pH 1–13) to assess acid/base stability .
Data Contradiction Analysis
Q. How should researchers resolve inconsistencies in biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Re-evaluate bioactivity using uniform protocols (e.g., fixed cell lines, consistent incubation times).
- Impurity Profiling : Correlate biological outcomes with HPLC purity data to rule out confounding effects from byproducts.
- Meta-Analysis : Apply multivariate regression to published datasets, controlling for variables like dosage or solvent .
Tables for Key Data
| Property | Reported Value | Method | Reference |
|---|---|---|---|
| Melting Point | >300°C | Capillary Tube Method | |
| Purity | >98% (HPLC) | Reverse-Phase HPLC | |
| Molecular Weight | 215.68 g/mol | Mass Spectrometry |
| Synthetic Step | Critical Parameter | Optimization Tool |
|---|---|---|
| Nitration | Temperature (0–5°C) | DoE/ANOVA |
| Reduction | Catalyst Loading (5–10 mol%) | QM Reaction Path Search |
| Acidification | HCl Concentration (1–3 M) | Response Surface Modeling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
